molecular formula C13H24O4 B146212 Tridecanedioic acid CAS No. 505-52-2

Tridecanedioic acid

Cat. No. B146212
CAS RN: 505-52-2
M. Wt: 244.33 g/mol
InChI Key: DXNCZXXFRKPEPY-UHFFFAOYSA-N
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Description

Tridecanedioic acid, also known as brassylic acid, is a long-chain dicarboxylic acid with the formula C13H24O4. It is a substance of interest due to its potential applications in various industrial processes, including the production of fragrances, adhesives, and polymers. The acid is also relevant in the study of metabolic pathways and enzyme activities in biological systems.

Synthesis Analysis

The synthesis of tridecanedioic acid and its derivatives has been explored in several studies. For instance, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids at C-9 and C-10 positions has been reported, which are valuable for biochemical studies on desaturases . These compounds were synthesized using key intermediates such as ketones, which were then reduced and derivatized to achieve the desired deuterated tridecanoic acids. The absolute configuration of the stereogenic centers was determined using NMR techniques adapted from Riguera's model.

Molecular Structure Analysis

The molecular structure of tridecanedioic acid has been elucidated through crystallographic studies. The A′-form of tridecanoic acid was found to be triclinic, with specific space group parameters, and the structure was determined using the Patterson method and refined by block-diagonal least-squares methods . This detailed structural information is crucial for understanding the physical properties and reactivity of the acid.

Chemical Reactions Analysis

Tridecanedioic acid can participate in various chemical reactions due to its two carboxylic acid functional groups. It can form esters, amides, and anhydrides, which are useful in synthesizing polymers and other organic compounds. The acid can also undergo reactions typical of carboxylic acids, such as reduction to alcohols or conversion to acid chlorides, which can then be used in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tridecanedioic acid are influenced by its molecular structure. The acid exhibits typical carboxylic acid behavior, such as forming hydrogen bonds and displaying acidity. Its long carbon chain contributes to its hydrophobic character, which can affect its solubility in various solvents. The crystal structure study provides insights into its solid-state properties, such as melting point and crystal packing .

Scientific Research Applications

  • Biodegradation and Metabolic Pathways : Tridecanedioic acid can be metabolically formed from n-tridecane in Candida tropicalis, indicating its role in microbial degradation processes and potential in biotechnological applications (Yi & Rehm, 1982).

  • Pharmaceutical Applications : The interactions of tridecanedioic acid with other compounds, such as lidocaine, have been studied for their potential in fine-tuning the physicochemical properties of pharmaceutical ingredients. This research suggests a role for tridecanedioic acid in developing more effective drug formulations (Zotova, Twamley, & Tajber, 2022).

  • Insulin Secretion : Tridecanedioic acid has been shown to augment insulin release in rat pancreatic islets when stimulated by D-glucose, indicating its potential use in diabetes research and therapy (Malaisse, Greco, & Mingrone, 2000).

  • Material Science : Synthesis of novel polyamides based on tridecanedioic acid has been investigated, showcasing its utility in creating materials with specific thermal and mechanical properties. This research highlights its application in the field of polymer science (Cui, Yan, & Xiao, 2004).

  • Antifungal Properties : Tridecanedioic acid has demonstrated antimycotic activity against various dermatophytes in vitro, suggesting its potential as an antifungal agent (Brasch & Friege, 1994).

  • Industrial Fermentation : In the industrial production of dicarboxylic acids, including tridecanedioic acid, specific pH control strategies have been optimized to enhance production yields in batch fermentations using Candida tropicalis, demonstrating its industrial and commercial importance (Liu, Li, Fang, & Cao, 2004).

Safety And Hazards

Tridecanedioic acid is considered to be a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn .

Future Directions

In terms of future research, one study suggests that a high productivity of DC 12 could be produced by C. viswanathii . The future work will focus on the deletion of genes involved in fatty acids and DCA catabolic pathways (namely β-oxidation), and overexpression of genes encoding for enzymes of the ω-oxidation pathway .

properties

IUPAC Name

tridecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DXNCZXXFRKPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9021683
Record name Tridecanedioic acid
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Molecular Weight

244.33 g/mol
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Physical Description

Other Solid, Solid
Record name Tridecanedioic acid
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Record name 1,11-Undecanedicarboxylic acid
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Solubility

1.5 mg/mL at 21 °C
Record name 1,11-Undecanedicarboxylic acid
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Product Name

Tridecanedioic acid

CAS RN

505-52-2
Record name Tridecanedioic acid
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Melting Point

111 °C
Record name 1,11-Undecanedicarboxylic acid
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Synthesis routes and methods I

Procedure details

To a 1000-ml three-necked flask equipped with refluxing condenser and mechanic stirrer, erucic acid (101.4 g, 0,300 mol; recrystallized with 95% ethanol), tert-butanol (600 ml; freshly distilled), H2O2 (20.4 ml 50% aqueous solution, 0.3 mol) and tungstic acid (7.47 g, 0.03 mol). The mixture was refluxed for 70 hours while a stream of oxygen gas was bubbled through the solution. The reaction was monitored with TLC (ethyl acetate/hexane). After the reaction was completed, the yellow catalyst was filtered off and washed with hot methanol (2×20 ml) at once. The catalyst was recovered (about 100%). Most of the solvent in the mother liquid was removed under reduced pressure. The residue was then held at about -5° C. for several hours. Once a white solid appeared, hexane (100 ml) was added. The product brassylic acid was obtained by filtration (63.2 g, 76%). The brassylic acid was purified by recrystallization in methanol. mp: 110°-114° C. The stoichiometry of the reaction dictates that the oxidative cleavage of a 1,2-disubstituted olefinic double bond results in the formation of equal amounts of pelargonic acid and brassylic acid. Of the two acids formed, the generation of brassylic acid was monitored simply due to the relative ease of the analysis.
Quantity
101.4 g
Type
reactant
Reaction Step One
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20.4 mL
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7.47 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

338.58 g (1 mol) of erucic acid (purity 95%) were ozonized in analogy to Example 1 and then hydrogenation was carried out. The hydrogenation solution obtained in this way contained nonanal and tridecanealdehyde acid and was divided by distillation. For oxidation, the corresponding aldehyde fraction was employed and was oxidized at 14 bar in analogy to Example 1. 185 g of tridecanedioic acid per cycle were obtained with a purity of 95%.
Quantity
338.58 g
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
W Tang, H Dai, Y Feng, S Wu, Y Bao, J Wang… - The Journal of Chemical …, 2015 - Elsevier
… In this study, tridecanedioic acid (TDDA, figure 1) was selected as a model compound, due to its theoretical significance and practical value. In industry, TDDA is an significant fine …
Number of citations: 38 www.sciencedirect.com
ZH Yi, HJ Rehm - European journal of applied microbiology and …, 1982 - Springer
The metabolic formation of eitherα,ω-dodecanedioic acid orα,ω-tridecanedioic acid from the individual n-alkane, n-alcohol, n-monoacid andα,ω-diol with corresponding carbon chain …
Number of citations: 29 link.springer.com
JC Papaioannou, TC Ghikas, IM Mavridis - Journal of inclusion …, 2002 - Springer
… permittivity of the polycrystalline complexβ-cyclodextrin-tridecanoic acid in two hydration forms (with 16.2 and 10.7 water molecules) and β-cyclodextrin-1,13-tridecanedioic acid with …
Number of citations: 1 link.springer.com
ZH Yi, HJ Rehm - European journal of applied microbiology and …, 1982 - Springer
… The metabolic formation of ~,[d-tridecanedioic acid via n-tridecanoic acid and via ~,W -… The mutant S 76 was able to produce ~,~tridecanedioic acid using either n-tridecanol or n-…
Number of citations: 9 link.springer.com
X Cui, D Yan, D Xiao - e-Polymers, 2004 - degruyter.com
Linear polyamides with high aliphatic content were prepared through step-heating melt polycondensation of tridecanedioic acid with various diamines. The synthesized polyamides …
Number of citations: 19 www.degruyter.com
S Makedonopoulou, A Tulinsky… - Supramolecular …, 1999 - Taylor & Francis
The structure of the complex of beta cyclodextrin (βCD) with 1,13-tridecanedioic acid has been determined at low temperature. The compound crystallizes in P1, a = 18.207(6), b = …
Number of citations: 25 www.tandfonline.com
WJ Malaisse, AV Greco, G Mingrone - British journal of nutrition, 2000 - cambridge.org
… Tridecanedioic acid augmented glucose-stimulated insulin release (P , 005) when tested at a 100 mM concentration, but not at lower concentrations. Only tetradecanedioic acid …
Number of citations: 8 www.cambridge.org
W Cao, H Li, J Luo, J Yin, Y Wan - Journal of Industrial …, 2017 - academic.oup.com
α,ω-Dicarboxylic acids (DC) are versatile chemical intermediates with different chain lengths, which are well-known as polymer building block. In this work, a new strain with high …
Number of citations: 22 academic.oup.com
S Liu, S Li, X Fang - Wei Sheng wu xue bao= Acta Microbiologica …, 2000 - europepmc.org
A mutant of Candida tropicalis SP-1, SP-UV-56, which can produce 1, 13-tridecanedioic acid or 1, 11-dicarboxylic acid (DCA13) 1.25 times as much as its parental strain SP-1, but …
Number of citations: 5 europepmc.org
S Nonomura, R Kotani, R Urakabe… - Agricultural and …, 1974 - jstage.jst.go.jp
As yet few investigations have been made of the utilization of oligomers in nylon 6 extract ables as a microbial substrate. Only a few group of workers1•4) have reported the isola tion of …
Number of citations: 7 www.jstage.jst.go.jp

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